

Assessing the Cooperativity Between MLS1082 and Dopamine: A Comparative Guide

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Compound of Interest

Compound Name: MLS1082

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This guide provides an objective comparison of the performance of the D1-like dopamine receptor positive allosteric modulator (PAM), **MLS1082**, in the presence of the endogenous agonist, dopamine. The supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows are designed to facilitate a comprehensive understanding of their cooperative interaction.

Executive Summary

MLS1082 is a positive allosteric modulator of the D1-like dopamine receptor, meaning it does not activate the receptor on its own but enhances the effects of an orthosteric agonist like dopamine.^[1]^[2] Experimental data demonstrates that **MLS1082** potentiates dopamine-stimulated G protein- and β -arrestin-mediated signaling pathways.^[2] This potentiation is characterized by a significant leftward shift in the potency (EC₅₀) of dopamine and an increase in its maximal efficacy (E_{max}) in functional assays. Furthermore, **MLS1082** has been shown to increase the binding affinity of dopamine for the D1 receptor.^[2] These findings highlight the synergistic relationship between **MLS1082** and dopamine, offering a promising avenue for therapeutic intervention in conditions associated with diminished dopaminergic signaling.

Data Presentation

The following tables summarize the quantitative data on the cooperativity between **MLS1082** and dopamine from key in vitro experiments.

Table 1: Effect of **MLS1082** on Dopamine-Mediated β -Arrestin Recruitment to the D1 Receptor

Condition	Dopamine EC50	Dopamine Emax	Fold Shift in EC50	% Increase in Emax
Dopamine alone	~2.8 μ M	100%	-	-
Dopamine + MLS1082 (10 μ M)	~0.4 μ M	~120%	~7-fold	~20%
Data are approximated from Luderman et al., 2018 for illustrative purposes.[2]				

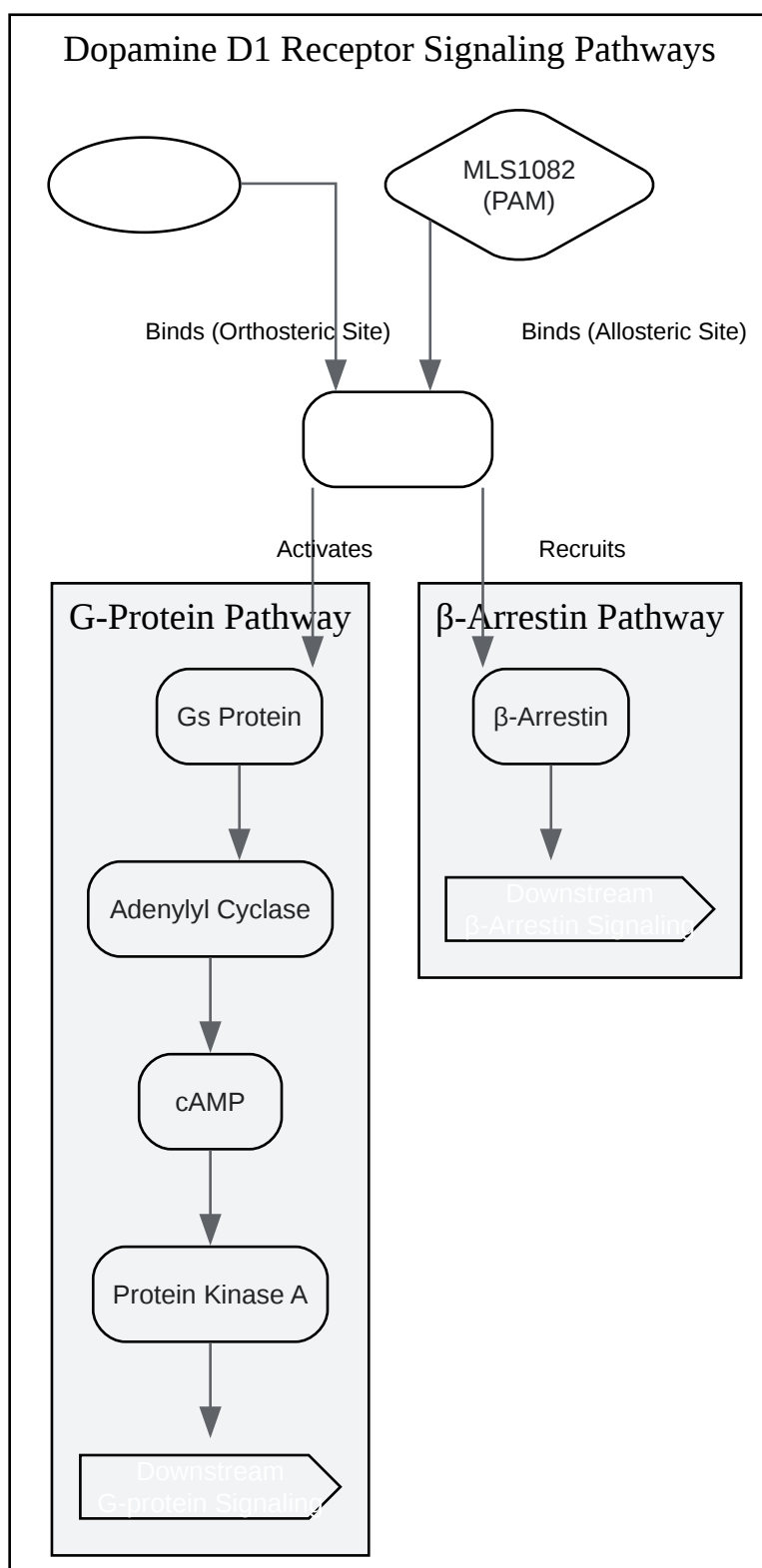
Table 2: Effect of **MLS1082** on Dopamine-Mediated cAMP Accumulation

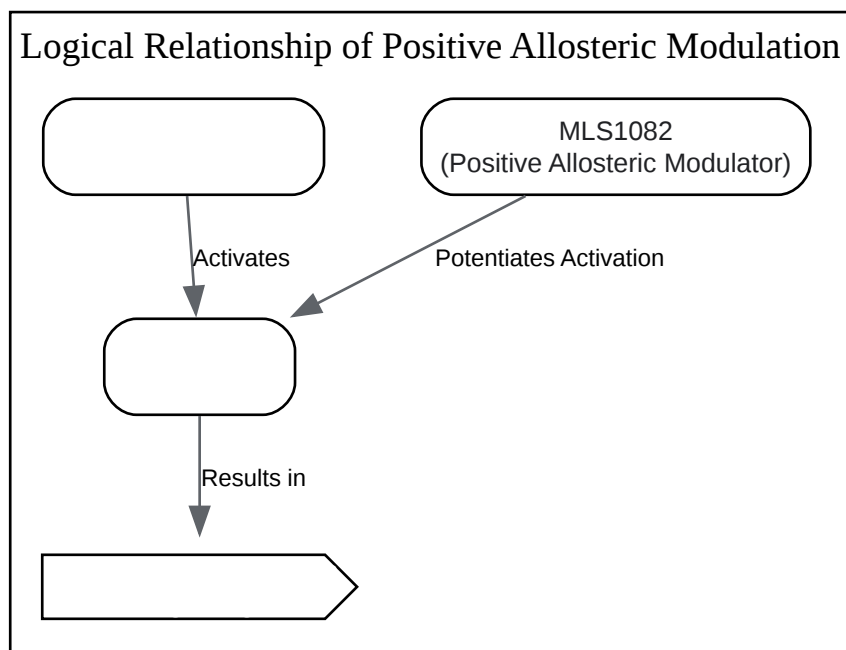
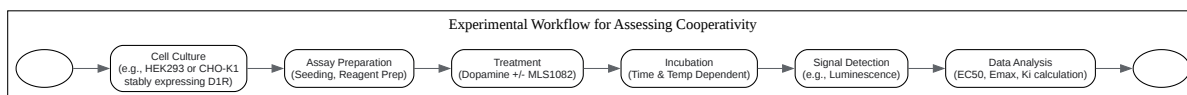
Condition	Dopamine EC50	Dopamine Emax	Fold Shift in EC50	% Increase in Emax
Dopamine alone	~1.2 μ M	100%	-	-
Dopamine + MLS1082 (10 μ M)	~0.4 μ M	~110%	~3-fold	~10%
Data are approximated from Luderman et al., 2018 for illustrative purposes.[2]				

Table 3: Radioligand Binding - Effect of **MLS1082** on Dopamine Affinity for the D1 Receptor

Condition	Dopamine Ki	Fold Shift in Ki
Dopamine alone	~1.5 μ M	-
Dopamine + MLS1082 (10 μ M)	~0.5 μ M	~3-fold
Data are approximated from Luderman et al., 2018 for illustrative purposes. [2]		

Mandatory Visualization





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